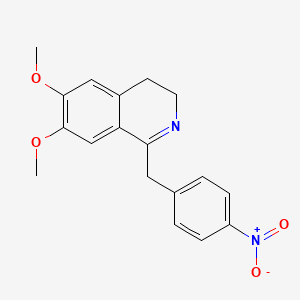

6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline

CAS No.: 10268-39-0

Cat. No.: VC17309979

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10268-39-0 |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | 6,7-dimethoxy-1-[(4-nitrophenyl)methyl]-3,4-dihydroisoquinoline |

| Standard InChI | InChI=1S/C18H18N2O4/c1-23-17-10-13-7-8-19-16(15(13)11-18(17)24-2)9-12-3-5-14(6-4-12)20(21)22/h3-6,10-11H,7-9H2,1-2H3 |

| Standard InChI Key | YGNQHHPZQXFBEB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)[N+](=O)[O-])OC |

Introduction

Chemical Structure and Physicochemical Properties

6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline features a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and a 4-nitrobenzyl group at position 1. The dihydroisoquinoline structure reduces aromaticity at the 3,4-positions, imparting distinct reactivity compared to fully aromatic analogs .

Table 1: Key Physicochemical Properties

The nitro group at the para position of the benzyl moiety introduces electron-withdrawing effects, influencing both reactivity and spectroscopic characteristics . The methoxy groups enhance solubility in organic solvents while directing electrophilic substitution reactions .

Synthesis Methodologies

Core Isoquinoline Formation

The synthesis of dihydroisoquinoline derivatives typically begins with phenethylamine precursors. A one-pot method involving 3,4-dimethoxyphenethylamine and formylation reagents (e.g., ethyl formate) generates an intermediate that undergoes cyclization with oxalyl chloride and phosphotungstic acid catalysis . This approach, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in >75% purity, provides a template for functionalization .

Table 2: Representative Synthetic Pathway

*Estimated based on analogous reactions .

Applications in Pharmaceutical Chemistry

Intermediate for Neuroactive Agents

The unsubstituted dihydroisoquinoline core is a key intermediate in tetrabenazine synthesis, a drug for Huntington’s chorea . The nitrobenzyl derivative may serve as a precursor for analogs with modified pharmacokinetics or targeting nitric oxide pathways .

| Parameter | Assessment |

|---|---|

| Flammability | Low (flash point >250°C inferred) |

| Reactivity | Stable under inert atmospheres |

| Storage | Ambient, away from light and moisture |

Recent Advances and Research Gaps

Analytical Characterization

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR data are critical for confirming the structure but are absent in available literature. Future studies should prioritize spectral characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume